tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Overview
Description
Scientific Research Applications
Application in Complex Synthesis
Tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate and similar compounds have been utilized in the synthesis of complex molecules. For instance, a study demonstrated the synthesis of a mononuclear ReI complex derived from pyrroline-pyrazolyl-pyridazine, emphasizing the structural characteristics and intramolecular bonding of the resulting compound (M. Saldías et al., 2020).
Organocatalyzed Synthesis
The compound has been used in organocatalyzed synthesis processes. A specific study discloses the preparation of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-tetramic acid and benzylidenemalononitrile (Mišel Hozjan et al., 2023).
Divergent and Solvent Dependent Reactions
The compound is significant in divergent and solvent-dependent reactions, as illustrated in a study exploring the synthesis of different compounds starting from 1-tert-butoxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene and β,β,β and α,β-substituted enamines (E. Rossi et al., 2007).
Involvement in Mukaiyama Crossed-Aldol-Type Reaction
The this compound derivatives play a role in Mukaiyama crossed-aldol-type reactions. This was demonstrated in the synthesis of 5-hydroxyalkyl derivatives with detailed analysis on the diastereoselectivity of the reaction (O. Vallat et al., 2009).
Efficient and Scalable Synthesis
There is also a focus on the efficient and scalable synthesis of hexahydropyridazine derivatives, underlining their importance in pharmaceutical and chemical industries. An example is the synthesis of tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (R. Bahekar et al., 2017).
Structural Comparison Studies
The structure of tert-butyl pyrrolidines has been compared with related compounds, focusing on the planarity and other structural aspects of the pyrrole rings. This is vital for understanding their chemical behavior and potential applications (Joel Donkeng Dazie et al., 2017).
Mass Spectrometry Analysis
Mass spectrometry techniques have been used to analyze similar compounds, providing valuable information about their fragmentation patterns and ionization characteristics, which is crucial for their identification and quantification in various applications (L. V. Klyba et al., 2019).
Singlet Oxygen Reactions
The compound's derivatives have been studied in singlet oxygen reactions, which has implications in synthetic chemistry, particularly in the synthesis of pyrrole precursors for various compounds (H. Wasserman et al., 2004).
Properties
IUPAC Name |
tert-butyl 2-pyridazin-3-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-15(2,3)21-14(20)19-9-11-7-18(8-12(11)10-19)13-5-4-6-16-17-13/h4-6,11-12H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUCCZNLHVXIED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=NN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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